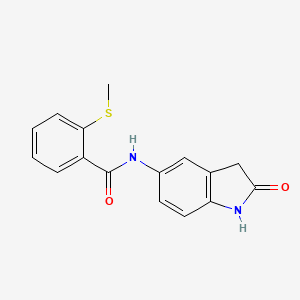
2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide, also known as MS-222, is a synthetic, water-soluble anesthetic used in aquatic vertebrates and invertebrates. It is a commonly used anesthetic for laboratory research, especially in the field of neuroscience, as it is non-toxic and has a relatively low cost. MS-222 is a derivative of the naturally occurring compound, 5-amino-2-methyl-1-sulfanyl-2-imidazoline, which is found in the venom of certain species of cone snails. It is a sedative, analgesic, and muscle relaxant that has been used in both medical and laboratory settings since the 1950s.
作用機序
2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide works by blocking the action of voltage-gated sodium channels, which are responsible for the generation of action potentials in nerve cells. This results in a decrease in the excitability of nerve cells, leading to a decrease in neuronal activity and ultimately, a decrease in the sensation of pain. Additionally, this compound has been shown to have an effect on the release of neurotransmitters, such as dopamine and serotonin, which can lead to a decrease in the sensation of pain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the activity of certain enzymes, such as acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. It has also been shown to reduce the activity of certain proteins, such as the voltage-gated sodium channels, which are responsible for the generation of action potentials in nerve cells. Additionally, it has been shown to reduce the levels of certain hormones, such as cortisol, which is responsible for regulating the body’s stress response.
実験室実験の利点と制限
One of the main advantages of using 2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide in laboratory experiments is that it is non-toxic and has a relatively low cost. Additionally, it has a low solubility in water, which means that it can be easily administered to aquatic animals without causing too much disruption to their environment. However, one of the main disadvantages of using this compound is that it has a relatively short duration of action, meaning that it must be administered multiple times in order to maintain its effects. Additionally, it can cause some side effects, such as reduced respiration and heart rate, as well as decreased blood pressure.
将来の方向性
There are a number of potential future directions for research involving 2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide. These include further studies of its effects on the central nervous system, cardiovascular physiology, and the effects of anesthesia on aquatic animals. Additionally, further research could be done to explore the potential of this compound as a therapeutic agent, as well as its potential use in veterinary medicine. Additionally, further research could be done to explore the potential of this compound as a tool for studying the effects of anesthetics on the behavior of aquatic animals. Finally, further research could be done to explore the potential of this compound as an adjuvant for other anesthetics, as well as its potential use in combination with other drugs.
合成法
2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is synthesized by the condensation of 2-amino-5-methylbenzamide with 2-methylsulfanyl-1-ethanol. This reaction is carried out in a mixture of acetic acid and ethanol, and is typically heated to a temperature of 80-100°C for several hours. The reaction yields a white crystalline solid, which is then purified by recrystallization.
科学的研究の応用
2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular physiology, and the effects of anesthesia on aquatic animals. It has been used to study the effects of anesthetics on the behavior of fish, as well as to study the effects of anesthetics on the cardiovascular system of aquatic animals. It has also been used to study the effects of anesthetics on neuronal activity, as well as to study the effects of anesthetics on the behavior of aquatic invertebrates.
特性
IUPAC Name |
2-methylsulfanyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-21-14-5-3-2-4-12(14)16(20)17-11-6-7-13-10(8-11)9-15(19)18-13/h2-8H,9H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUXUJWBAPGFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-butyl-3-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6416886.png)
![8-(3-ethoxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6416890.png)
![2-benzoyl-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6416905.png)
![1,7,8-trimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6416910.png)
![3-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416918.png)
![N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B6416925.png)
![3-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416928.png)
![1-(piperidin-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol hydrochloride](/img/structure/B6416934.png)
![4-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416942.png)
![4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416964.png)
![3-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416969.png)
![N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B6416976.png)
![4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416979.png)